molecular formula C12H16N4O B2598992 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile CAS No. 1251543-49-3

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile

Cat. No.: B2598992
CAS No.: 1251543-49-3
M. Wt: 232.287
InChI Key: LPXHXVONWHPFKG-UHFFFAOYSA-N
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Description

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.287. The purity is usually 95%.
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Scientific Research Applications

Delayed Toxicity of Acetonitrile

Acetonitrile is an industrial solvent known for its potential to cause delayed toxicity due to its slow conversion to cyanide in the body. This conversion can result in cyanide poisoning hours after exposure, which necessitates awareness and monitoring in cases of acetonitrile poisoning for timely intervention with antidotes like sodium nitrite and thiosulphate (Mueller & Borland, 1997).

Metabolism and Disposition in Humans

The metabolism and disposition of compounds structurally related to acetonitrile have been studied, highlighting the process of extensive metabolism and elimination, primarily via feces and to a lesser extent via urine. Such studies can provide a framework for understanding how similar compounds might be metabolized and eliminated in the human body, aiding in the development of therapeutic agents with optimized pharmacokinetic profiles (Renzulli et al., 2011).

Therapeutic Drug Monitoring

The application of therapeutic drug monitoring (TDM) can optimize the exposure of drugs with complex metabolism or significant variability in pharmacokinetics among individuals. This approach ensures that therapeutic levels are achieved without reaching toxic concentrations, which is crucial for drugs used in critical care settings, such as treating febrile neutropenia in patients with hematological malignancies (Sime et al., 2015).

Inhibition of Cyanide Formation

In cases of poisoning by compounds capable of releasing cyanide, such as acetonitrile, research has explored the use of disulfiram to inhibit cyanide formation. This approach can potentially mitigate the toxic effects of cyanide, providing a therapeutic strategy for managing acute poisonings by cyanogenic compounds (De Paepe et al., 2016).

Imaging Applications

Compounds labeled with iodine-123 have been investigated for their potential in in vivo imaging of receptor sites in the human brain, such as benzodiazepine receptors. This application demonstrates how structural modifications and labeling of chemical compounds can be utilized in diagnostic imaging to study receptor distribution and function in neurological disorders (Kuikka et al., 1996).

Properties

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-5-8-16-6-3-10(4-7-16)12-15-14-11(17-12)9-1-2-9/h9-10H,1-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXHXVONWHPFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.